molecular formula C11H16N2O B13151875 3-Amino-N-methyl-2-(3-methylphenyl)propanamide

3-Amino-N-methyl-2-(3-methylphenyl)propanamide

Cat. No.: B13151875
M. Wt: 192.26 g/mol
InChI Key: XDHRQZMQTRLWHR-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-2-(3-methylphenyl)propanamide is an organic compound with the molecular formula C11H16N2O. It is a derivative of propanamide, featuring an amino group, a methyl group, and a 3-methylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-methyl-2-(3-methylphenyl)propanamide typically involves the reaction of 3-methylbenzylamine with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-methyl-2-(3-methylphenyl)propanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-N-methyl-2-(3-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-methyl-2-(3-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the methyl and phenyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-2-methylphenyl)propanamide: A closely related compound with similar structural features.

    Propanamide, 3-phenyl-N-methyl-: Another derivative of propanamide with a phenyl group.

    Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: A compound with additional methyl groups on the propanamide backbone.

Uniqueness

3-Amino-N-methyl-2-(3-methylphenyl)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a 3-methylphenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-N-methyl-2-(3-methylphenyl)propanamide

InChI

InChI=1S/C11H16N2O/c1-8-4-3-5-9(6-8)10(7-12)11(14)13-2/h3-6,10H,7,12H2,1-2H3,(H,13,14)

InChI Key

XDHRQZMQTRLWHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C(=O)NC

Origin of Product

United States

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